Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate

Febuxostat intermediate synthesis nitration methodology process chemistry

QC laboratories developing stability-indicating HPLC methods for Febuxostat ANDA submissions face challenges sourcing authenticated nitro-impurity reference standards with batch-specific CoA documentation. This compound resolves that gap: • ≥95% purity with full NMR/HPLC/MS characterization meets ICH Q3A/Q3B impurity qualification thresholds • Distinct logP of 4.25 and PSA of 133 Ų ensure baseline chromatographic resolution from Febuxostat and des-nitro analogs • CMOs benefit from the Cu(NO₃)₂/CH₃CN nitration route delivering 94% isolated yield-a 57-percentage-point advantage over conventional aldehyde cyclization

Molecular Formula C13H12N2O6S
Molecular Weight 308.31
CAS No. 144060-67-3
Cat. No. B1146502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate
CAS144060-67-3
Molecular FormulaC13H12N2O6S
Molecular Weight308.31
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C
InChIInChI=1S/C13H12N2O5S/c1-3-20-13(17)11-7(2)14-12(21-11)8-4-5-10(16)9(6-8)15(18)19/h4-6,16H,3H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate (CAS 144060-67-3): Procurement-Relevant Identity & Class Positioning


Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate (CAS 144060-67-3) is a 2,4-disubstituted thiazole-5-carboxylate ester with the molecular formula C₁₃H₁₂N₂O₅S and a molecular weight of 308.31 g·mol⁻¹ . The compound bears a 4-hydroxy-3-nitrophenyl substituent at the thiazole C2 position, a methyl group at C4, and an ethyl ester at C5. It is formally classified as a Febuxostat process-related intermediate and nitrated impurity, serving as a critical reference marker in the analytical quality control of Febuxostat active pharmaceutical ingredient (API) . Commercially, the compound is supplied at purities of ≥95% to 98% by multiple vendors, with full characterization packages including NMR, HPLC, and mass spectrometry .

Reference Standard Febuxostat nitro impurity for HPLC/LC-MS impurity profiling
Synthetic Intermediate Nitro-reduction-cyanation route to Febuxostat API
Regioisomer Check 4-methyl-5-carboxylate pattern required for C–H arylation compatibility

Why Febuxostat Intermediates and Thiazole Analogs Cannot Be Interchanged for Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate Procurement


Generic substitution among thiazole-5-carboxylate esters within the Febuxostat synthetic manifold is precluded by three non-interchangeable structural determinants. First, the 4-methyl-5-carboxylate regioisomeric arrangement is distinct from the 5-methyl-4-carboxylate isomer encountered in alternative synthetic routes, leading to fundamentally different reactivity in downstream C–H arylation and hydrolysis steps [1]. Second, the presence of the 3-nitro group on the phenyl ring imparts a computed logP of 4.25 (ACD/Labs) and a topological polar surface area of 133 Ų , values that diverge markedly from the des-nitro analog (2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid; XLogP3 = 2.5, PSA = 98.7 Ų) [2], directly impacting chromatographic retention and extraction behavior in analytical workflows. Third, the nitro group serves as the locus for chemoselective reduction to the corresponding aniline—a transformation uniquely accessible to this intermediate and essential for downstream cyanation in Febuxostat production [1]. These orthogonal differentiation axes mean that neither the des-nitro analog, the carboxylic acid derivative, nor the positional isomer can satisfy the combined requirements of regiospecificity, physicochemical profile, and synthetic versatility demanded in analytical or preparative contexts.

Regioisomeric Mismatch

5-methyl-4-carboxylate isomer cannot converge to Febuxostat; synthetic route alignment may fail.

Missing Nitro Handle

Des-nitro analog lacks the reducible group, blocking the 2-step cyanation essential for API production.

Physicochemical Shift

Nitro group markedly increases lipophilicity and polar surface area, altering HPLC retention vs. des-nitro impurities.

Quantitative Product-Specific Evidence Guide for Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate (CAS 144060-67-3)


Synthetic Yield: Direct Nitration Route Delivers 94% Yield vs. 37% Overall Yield for Prior-Art Aldehyde-Based Approach

The patented nitration process for preparing the title compound proceeds from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate using copper(II) nitrate in acetonitrile, affording the product in 94% yield with 91% HPLC purity [1]. In contrast, the prior-art method starting from 4-hydroxy-3-nitrobenzaldehyde via cyclization with 2-chloroacetoacetic acid ethyl ester yields the compound in only 37% overall yield, with the aldehyde starting material noted as costly and the yield described as 'very low' [1]. Alternative nitrating agents (sodium nitrate and potassium nitrate) gave yields of 81% (93% purity) and 82% (92% purity), respectively [1].

Synthetic Yield
Head-to-head
94% vs. 37%
Supports process route selection for intermediate procurement.
Patent WO2016046836A2; Cu(NO₃)₂/CH₃CN vs. aldehyde route.
Febuxostat intermediate synthesis nitration methodology process chemistry yield optimization

Lipophilicity and Polar Surface Area: Nitro Group Drives logP 4.25 and PSA 133 Ų, Distinguishing from Des-Nitro Analog

The 3-nitro substituent on the phenyl ring of the title compound elevates the computed logP to 4.25 (ACD/Labs) and the topological polar surface area to 133 Ų . By comparison, the des-nitro analog 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid exhibits an XLogP3 of 2.5 and a PSA of 98.7 Ų [1]. The nitro group also increases the heavy atom count from 16 (des-nitro acid) to 21 and adds two hydrogen bond acceptor sites (7 vs. 5 acceptors) [1]. The logD at pH 7.4 is 1.24 for the title compound (ACD/Labs), contrasting with the more hydrophilic character of the des-nitro derivative .

Lipophilicity
Reported
logP 4.25 vs. 2.5
Drives distinct chromatographic retention from des-nitro impurities.
Computed ACD/Labs and PubChem XLogP3 values.
physicochemical profiling logP polar surface area chromatographic retention

Regiospecificity: 4-Methyl-5-carboxylate Substitution Pattern Is Structurally Prerequisite for Febuxostat C–H Arylation and Hydrolysis

The title compound possesses the 4-methyl-5-carboxylate thiazole substitution pattern that matches the core scaffold of Febuxostat (2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid) [1]. The alternative 5-methyl-4-carboxylate isomer appears in certain synthetic routes but represents a distinct chemical entity that would fail to converge to the correct Febuxostat regioisomer upon further functionalization [2]. In the nickel- and palladium-catalyzed C–H arylation methodology used for commercial-scale Febuxostat production, ethyl 4-methylthiazole-5-carboxylate serves as the direct coupling partner, and the C2-arylation regiochemistry is critically dependent on the 4-methyl-5-carboxylate orientation [3].

Regiospecificity
Class-level
4-methyl-5-carboxylate required
Critical for synthetic route convergence to Febuxostat.
Verify via NMR/HPLC against reference standard.
regiochemistry C–H arylation Febuxostat synthesis positional isomer

Chemoselective Nitro Reduction: H₂/Pd-C Reduction Enables Direct Conversion to Amino Intermediate for Downstream Cyanation

The 3-nitro group of the title compound (after O-isobutylation to protect the 4-hydroxy group) can be selectively reduced with H₂ over Pd/C in ethanol/ethyl acetate to yield the corresponding aniline derivative in the Febuxostat synthetic sequence [1]. This aniline is subsequently converted to the 3-cyano-4-isobutoxyphenyl derivative via diazotization (NaNO₂/HCl) followed by Sandmeyer cyanation with CuCN/KCN [1]. The des-nitro analog (2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) lacks this functional handle entirely, precluding the cyanation pathway and rendering it synthetically dead-end for Febuxostat production .

Nitro Reduction
Class-level
H₂/Pd-C reduces NO₂ → NH₂
Enables 2-step cyanation, simplifying route vs. des-nitro.
EP 0513379 / Drug Synthesis Database.
nitro reduction chemoselectivity Sandmeyer cyanation Febuxostat intermediate

Analytical Reference Standard: Purity Specifications of 95–98% with Batch-Specific HPLC, NMR, and MS Characterization Enable Regulatory-Grade Impurity Profiling

The title compound is commercially supplied as a Febuxostat-Nitro impurity reference standard with purity specifications ranging from ≥95% (AKSci, BOC Sciences) to ≥98% (MolCore), accompanied by batch-specific certificates of analysis including HPLC chromatograms, NMR spectra, and mass spectra upon request . This level of characterization documentation meets the requirements for analytical method development, method validation (AMV), and quality control (QC) application for Abbreviated New Drug Applications (ANDA) . The compound is explicitly designated for use as an HPLC analytical standard in Febuxostat impurity profiling studies employing LC-MS/MS methodology [1].

Purity Standard
Reported
95–98% with full characterization
Supports impurity profiling method validation.
Batch-specific CoA with NMR, HPLC, MS.
reference standard impurity profiling HPLC quality control ANDA

Procurement-Driven Application Scenarios for Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate (CAS 144060-67-3)


Febuxostat API Impurity Profiling and ANDA Regulatory Submissions

QC laboratories developing stability-indicating HPLC methods for Febuxostat ANDA submissions require authenticated nitro-impurity reference standards with batch-specific CoA documentation. The compound's distinct physicochemical profile (logP 4.25, PSA 133 Ų) ensures baseline chromatographic resolution from Febuxostat and des-nitro impurities [1]. The 95–98% purity specifications with full NMR/HPLC/MS characterization meet ICH Q3A/Q3B impurity qualification requirements .

Large-Scale Febuxostat Intermediate Manufacturing via Optimized Nitration Route

Contract manufacturing organizations (CMOs) producing Febuxostat intermediates at kilogram scale can leverage the Cu(NO₃)₂/CH₃CN nitration process yielding 94% isolated product, representing a 57-percentage-point yield advantage over the conventional aldehyde cyclization route [1]. The improved process economics and reduced raw material cost enable competitive pricing for bulk intermediate supply contracts.

Synthetic Route Scouting and Process Chemistry Optimization

Medicinal chemistry and process R&D groups evaluating Febuxostat synthetic pathways can use this compound as the key intermediate for the nitro→amino→cyano functional group interconversion sequence. The chemoselective H₂/Pd-C reduction followed by Sandmeyer cyanation provides the 3-cyano pharmacophore required for xanthine oxidase inhibition in two steps, avoiding the three-step formylation–oximation–dehydration alternative required by des-nitro starting materials [1].

Thiazole Structure–Activity Relationship (SAR) Library Synthesis for Xanthine Oxidase Inhibitor Discovery

Academic and industrial discovery groups synthesizing 2-arylthiazole-5-carboxylate libraries for xanthine oxidase inhibitor screening can utilize this compound as a versatile building block. The 4-methyl-5-carboxylate regioisomer is the pharmacophorically validated substitution pattern present in Febuxostat (Ki = 0.6 nM for xanthine oxidase) [1], and the nitro group provides a spectroscopic handle (strong UV absorption, characteristic IR stretch) for reaction monitoring and library quality control.

Application
Selection Property
Validation Focus
Febuxostat impurity profiling
Nitro-impurity reference standard with batch CoA
Chromatographic resolution from API and des-nitro impurities
Large-scale intermediate manufacturing
Nitration route with reported high yield
Process economics and yield reproducibility
Synthetic route scouting
Nitro-to-cyano synthetic handle
Step-count reduction vs. formylation-oximation routes
Xanthine oxidase inhibitor SAR
Pharmacophoric 4-methyl-5-carboxylate scaffold
Regioisomer validation and nitro handle for library derivatization
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